molecular formula C16H12ClF3N4O2 B15333066 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine CAS No. 2376389-31-8

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine

Cat. No.: B15333066
CAS No.: 2376389-31-8
M. Wt: 384.74 g/mol
InChI Key: JNGTVUGZQIPVHH-UHFFFAOYSA-N
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Description

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine is an intriguing compound with potential uses across various scientific fields. Its complex structure and reactivity profile make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic routes and reaction conditions

  • The synthesis generally starts with the preparation of the 5-chloro-2-phenyl-1H-1,2,3-triazole core. This involves a cycloaddition reaction between an azide and an alkyne.

  • The next step is the attachment of the 4-(trifluoromethyl) group to the triazole core.

  • The final step is the introduction of the 2,5-dimethoxypyridine group through a nucleophilic substitution reaction. This often requires mild reaction conditions and the use of a polar aprotic solvent.

Industrial production methods

  • Industrially, the compound can be synthesized via a continuous flow process, which allows for better control over reaction conditions and improved yield and purity.

  • Scale-up strategies often involve optimizing the reaction pathways to minimize waste and increase efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The compound may undergo oxidation at the methoxy groups, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction can occur at the triazole ring, which may open up to form amines or other nitrogenous compounds.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at the chlorine and trifluoromethyl sites.

Common reagents and conditions used in these reactions

  • Oxidation: : Potassium permanganate (KMnO4), Jones reagent.

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: : Sodium methoxide (NaOMe), palladium-catalyzed cross-coupling reactions.

Major products formed from these reactions

  • Oxidized methoxy derivatives.

  • Reduced triazole ring-opened compounds.

  • Substituted phenyl and pyridine derivatives.

Scientific Research Applications

Chemistry

  • This compound serves as a versatile building block for the synthesis of more complex molecules.

  • It’s often used in the development of new materials with unique electronic properties.

Biology

  • In biological systems, it can be used as a molecular probe to study enzyme mechanisms or as a part of a drug molecule to improve binding affinity.

Medicine

  • It's explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Its unique structure makes it a candidate for drug discovery, especially in cancer and infectious disease research.

Industry

  • Used in the development of new polymers and materials with specific properties such as conductivity or resistance to degradation.

Mechanism of Action

The compound's mechanism of action typically involves binding to molecular targets such as enzymes or receptors. The triazole and pyridine rings are particularly important for its binding affinity and specificity, interacting with active sites through hydrogen bonding, van der Waals forces, and pi-pi stacking interactions.

Comparison with Similar Compounds

Similar compounds

  • 4-(trifluoromethyl)phenyl-2,5-dimethoxypyridine

  • 5-chloro-2-(trifluoromethyl)-1H-1,2,3-triazole

Properties

CAS No.

2376389-31-8

Molecular Formula

C16H12ClF3N4O2

Molecular Weight

384.74 g/mol

IUPAC Name

4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-2,5-dimethoxypyridine

InChI

InChI=1S/C16H12ClF3N4O2/c1-25-13-7-21-15(26-2)6-11(13)10-5-9(17)3-4-12(10)24-8-14(22-23-24)16(18,19)20/h3-8H,1-2H3

InChI Key

JNGTVUGZQIPVHH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)N3C=C(N=N3)C(F)(F)F)OC

Origin of Product

United States

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